(S)-N-methylcoclaurinium(1+)
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Overview
Description
(S)-N-methylcoclaurinium(1+) is the conjugate acid of (S)-N-methylcoclaurine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-N-methylcoclaurine.
Scientific Research Applications
Photochromic Metal Complexes
The research into metal complexes, including (S)-N-methylcoclaurinium(1+), reveals their potential in photochromism. Lv et al. (2012) studied N-methyl-4,4'-bipyridinium (MQ(+)) salts and their metal complexes, discovering various photochromic behaviors influenced by different coordinated halogen atoms (Lv et al., 2012).
Mechanistic Studies in Alkaloid Biosynthesis
Luk et al. (2007) investigated norcoclaurine synthase, a key enzyme in the biosynthesis of benzylisoquinoline alkaloids, including (S)-N-methylcoclaurinium(1+). This enzyme catalyzes a crucial step in the synthesis of morphine and codeine (Luk et al., 2007).
Ionic Liquid Catalysis
Research on ionic liquids, such as pyridinium-based compounds, can offer insights into their catalytic properties and potential applications. For example, Peng and Deng (2001) explored the cycloaddition of carbon dioxide to propylene oxide catalyzed by ionic liquids, highlighting the recyclability of these catalysts (Peng & Deng, 2001).
Photoredox Catalysis in Pharmaceutical Settings
Douglas et al. (2014) demonstrated the application of photoredox catalysis in pharmaceutical synthesis, including the coupling of N-methylmorpholine with unfunctionalized pyridazine. This highlights the relevance of (S)-N-methylcoclaurinium(1+) related compounds in medicinal chemistry (Douglas et al., 2014).
properties
Product Name |
(S)-N-methylcoclaurinium(1+) |
---|---|
Molecular Formula |
C18H22NO3+ |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/p+1/t16-/m0/s1 |
InChI Key |
BOKVLBSSPUTWLV-INIZCTEOSA-O |
Isomeric SMILES |
C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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